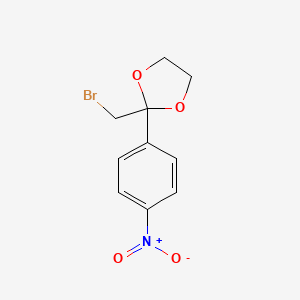
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane
概要
説明
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group and a nitrophenyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced by reacting the dioxolane with bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (hydrogen gas with palladium catalyst, sodium borohydride), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted dioxolanes with various functional groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Carbonyl compounds derived from the dioxolane ring.
科学的研究の応用
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Studied for its potential use in the synthesis of novel materials with unique properties.
Biological Research: Explored for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrophenyl group can participate in electron transfer reactions, potentially affecting redox processes in cells. The dioxolane ring can provide structural stability and influence the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(4-aminophenyl)-1,3-dioxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the combination of its bromomethyl and nitrophenyl groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its chemical behavior and interactions with other molecules.
特性
IUPAC Name |
2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDICUGTQILBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383852 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3418-28-8 | |
| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















